N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinoxaline moiety, a sulfonyl group, and a benzodioxole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The sulfonylation of the quinoxaline derivative is achieved using sulfonyl chlorides under basic conditions . The final step involves the coupling of the sulfonylated quinoxaline with the benzodioxole carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification processes are also scaled up, employing techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline moiety can lead to quinoxaline N-oxides, while reduction of nitro groups results in corresponding amines.
Scientific Research Applications
N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N5-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety is known to bind to DNA and proteins, disrupting their normal function. The sulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-2-sulfonamide share structural similarities and exhibit similar biological activities.
Benzodioxole Derivatives: Compounds such as benzodioxole-5-carboxylic acid and its amides are structurally related and used in similar applications.
Uniqueness
N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique combination of quinoxaline, sulfonyl, and benzodioxole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S/c27-22(14-5-10-19-20(11-14)31-13-30-19)24-15-6-8-16(9-7-15)32(28,29)26-21-12-23-17-3-1-2-4-18(17)25-21/h1-12H,13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNPOAMAGZKKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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